

O-Phenyl chlorothioformate chemical properties and structure

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Compound of Interest

Compound Name: **O-Phenyl chlorothioformate**

Cat. No.: **B129335**

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O-Phenyl Chlorothioformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and reactivity of **O-Phenyl chlorothioformate**. It includes a summary of its physicochemical properties, in-depth spectroscopic analysis, and a detailed experimental protocol for its synthesis and purification. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Properties and Identification

O-Phenyl chlorothioformate, with the CAS number 1005-56-7, is a versatile reagent in organic synthesis.^{[1][2][3][4]} It is a colorless to yellow liquid with a characteristic odor.^[2]

Table 1: Physicochemical Properties of **O-Phenyl Chlorothioformate**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ ClOS	[4]
Molecular Weight	172.63 g/mol	[4]
Boiling Point	81-83 °C at 6 mmHg	
Density	1.248 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.581	
Flash Point	81 °C (closed cup)	

Table 2: Chemical Identifiers

Identifier	Value
CAS Number	1005-56-7
IUPAC Name	O-phenyl chloromethanethioate
Synonyms	Phenyl chlorothionoformate, Phenoxythiocarbonyl chloride, O-Phenyl carbonochloridothioate
SMILES	C1=CC=C(C=C1)OC(=S)Cl
InChI	InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H

Molecular Structure

The structure of **O-Phenyl chlorothioformate** features a phenyl group attached to an oxygen atom, which is in turn bonded to a thiocarbonyl chloride group.

Connectivity and Visualization

Caption: 2D structure of **O-Phenyl chlorothioformate**.

Bond Parameters (Computational)

Due to the limited availability of experimentally determined structural data, computational methods are widely accepted for predicting molecular geometries. The following table presents bond lengths and angles for **O-Phenyl chlorothioformate**, calculated using Density Functional Theory (DFT), a common computational approach.

Table 3: Calculated Bond Lengths and Angles

Bond/Angle	Value (Å or °)
C=S	1.630
C-Cl	1.785
C-O	1.350
O-C (phenyl)	1.420
C-C (phenyl, avg.)	1.390
C-H (phenyl, avg.)	1.085
O-C-Cl	110.5
O=C-S	125.0
S=C-Cl	124.5
C-O-C (phenyl)	118.0

Note: These values are estimations from computational models and may vary slightly from experimental data.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of **O-Phenyl chlorothioformate** is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. While an actual spectrum is not provided, the expected characteristic peaks are listed below.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Intensity
3100-3000	Aromatic C-H stretch	Medium
1600-1585, 1500-1400	Aromatic C=C stretch	Medium-Strong
~1250	C=S stretch	Strong
~1100	C-O stretch	Strong
~750	C-Cl stretch	Strong

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: 13C NMR Chemical Shifts (in CDCl₃)

Carbon Atom	Chemical Shift (ppm)
C=S	~190
Phenyl C-O	~155
Phenyl C (ortho, para)	~129, ~126
Phenyl C (meta)	~121

Note: The specific shifts for the aromatic carbons can vary slightly.[\[5\]](#)

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of **O-Phenyl chlorothioformate** results in a characteristic fragmentation pattern. The molecular ion peak is expected at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) with an approximate ratio of 3:1.

Table 6: Major Fragments in Mass Spectrum

m/z	Fragment
172/174	$[M]^+$ (Molecular ion)
137	$[M - Cl]^+$
94	$[C_6H_5OH]^+$
77	$[C_6H_5]^+$

The fragmentation is initiated by the loss of a chlorine atom, followed by rearrangements and further fragmentation of the phenyl-containing moiety.[\[6\]](#)

Experimental Protocols

Synthesis of O-Phenyl Chlorothioformate

This protocol is based on the reaction of phenol with thiophosgene.[\[7\]](#)

Materials:

- Phenol
- Thiophosgene ($CSCl_2$)
- 5% Aqueous Sodium Hydroxide (NaOH)
- Chloroform ($CHCl_3$)
- 5% Hydrochloric Acid (HCl)
- Magnesium Sulfate ($MgSO_4$), anhydrous
- Ice

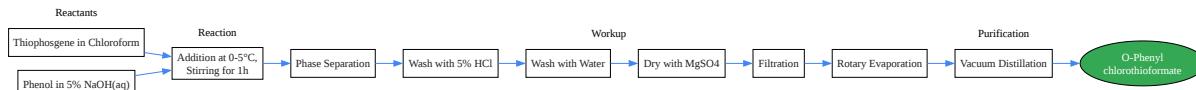
Equipment:

- Three-necked round-bottom flask
- Stirring apparatus

- Addition funnel
- Thermometer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a three-necked round-bottom flask equipped with a stirrer, addition funnel, and thermometer, dissolve thiophosgene (1.0 equivalent) in chloroform.
- Cool the solution to 0-5 °C using an ice bath.
- In a separate flask, dissolve phenol (1.05 equivalents) in a 5% aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
- Slowly add the cold phenol solution to the stirred thiophosgene solution via the addition funnel, maintaining the reaction temperature below 10 °C.
- After the addition is complete, continue stirring at 0-5 °C for 1 hour.
- Transfer the reaction mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 5% hydrochloric acid and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
- Purify the crude product by vacuum distillation to yield **O-Phenyl chlorothioformate** as a clear yellow liquid. The product typically distills at 51-58 °C under a pressure of 8 mmHg.[\[7\]](#)



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Caption: Workflow for the synthesis of **O-Phenyl chlorothioformate**.

Purification

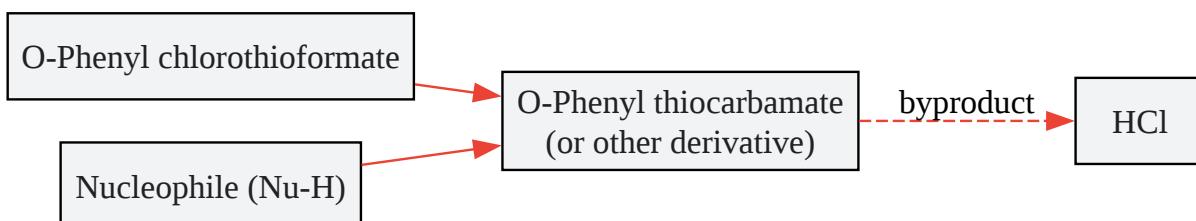
Purification of crude **O-Phenyl chlorothioformate** is effectively achieved by vacuum distillation.^{[7][8]} It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition of the product. The boiling point is reported as 81-83 °C at 6 mmHg.

Reactivity and Applications

O-Phenyl chlorothioformate is a reactive molecule that serves as a versatile intermediate in organic synthesis.^[2] Its primary applications are in the preparation of thiocarbonates, thioesters, and other sulfur-containing compounds.^{[1][2]}

Nucleophilic Substitution

The chlorothioformate group is susceptible to nucleophilic attack. The reaction mechanism can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway, depending on the nucleophile and solvent conditions.



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